molecular formula C13H16O3 B11888908 methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate

methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate

Cat. No.: B11888908
M. Wt: 220.26 g/mol
InChI Key: ZBJQOGJPPDQGPV-UHFFFAOYSA-N
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Description

Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate (CAS 1423699-97-1) is a high-purity biochemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol, features the 2,3-dihydro-1H-indene scaffold, a privileged structure in drug discovery known for its conformational constraint and ability to interact with diverse biological targets . The specific structural motif of the dihydroindenyl ring system is found in compounds investigated for various therapeutic areas, including metabolic disorders and inflammatory conditions . Researchers utilize this ester as a key synthetic precursor for the development of novel bioactive molecules, particularly as an intermediate in the preparation of carboxylic acid derivatives or more complex molecular architectures. Its methoxy and acetate functional groups make it a versatile building block for further chemical modifications and structure-activity relationship (SAR) studies. The product is offered with guaranteed purity and stability, requiring storage at 2-8°C in a sealed, dry environment . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate

InChI

InChI=1S/C13H16O3/c1-15-12-7-6-9(8-13(14)16-2)10-4-3-5-11(10)12/h6-7H,3-5,8H2,1-2H3

InChI Key

ZBJQOGJPPDQGPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC2=C(C=C1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Photochemical Cycloaddition

UV-A irradiation (λ = 350 nm) of 7-(4′-alkenyloxy)-1-indanones in trifluoroethanol induces ortho photocycloaddition, forming tetracyclic intermediates that rearrange to the target structure. This method is limited by low yields (≤47%) and specialized equipment requirements.

Enzymatic Resolution

Racemic mixtures of the inden core are resolved using lipase B from Candida antarctica in tert-butyl methyl ether, achieving enantiomeric excess (ee) >98%. While costly, this approach is critical for chiral variants.

Challenges and Optimization

  • Regioselectivity : Competing reactions at the 4- vs. 5-position of the inden ring are mitigated using bulky directing groups like TBS.

  • Side Reactions : Over-alkylation is suppressed by stoichiometric control of methyl iodide.

  • Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch Size1–10 g1–5 kg
Cycle Time48–72 hr120–144 hr
Yield65–75%60–68%
Purity90–95%85–90%

Cost drivers include the price of methyl 2-bromoacetate (~$320/kg) and AlCl₃ (~$50/kg) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2,3-dihydro-1H-indene core is a versatile platform for functionalization. Key analogs and their substituent-driven properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate 7-OCH₃, 4-CH₂COOCH₃ 232.26 Ester functionality; intermediate in synthesis; hydrolytically sensitive
2-(((2,3-Dihydro-1H-inden-4-yl)amino)methyl)-6-methoxyphenol 4-NH₂, phenolic -OH 267.32 Antioxidant (IC₅₀ = 35.1 μg vs. BHT); hydrogen-bond donor
(2S)-2-{[(7-Fluoro-2,3-dihydro-1H-inden-4-yl)oxy]methyl}morpholine 7-F, morpholine ring 251.30 Pharmacological activity (e.g., Lubazodone); enhanced metabolic stability
3-Oxo-2,3-dihydro-1H-inden-4-yl acetate 3-keto, 4-OAc 202.20 Crystalline solid; C–H⋯O hydrogen bonding; potential for π-π stacking
1-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(isopropylamino)butan-2-ol 7-CH₃, hydroxyl, amine 277.20 Neuropathic pain modulation (TRPV1 antagonism); reduced hyperthermia risk

Key Observations :

  • Stability : Ester groups (target compound) are prone to hydrolysis under acidic/basic conditions, whereas morpholine or fluorine substituents () enhance metabolic stability.

Structural and Crystallographic Insights

  • Hydrogen Bonding: The target compound’s ester group may participate in C–H⋯O interactions, similar to 3-oxo-indenyl acetate (), which forms C(6) chains via non-classical hydrogen bonds.
  • Crystal Packing : Methoxy and ester groups influence packing efficiency. For example, tetrazole-based esters () exhibit anti-parallel dimerization via π-π stacking, whereas the target compound’s methoxy group may sterically hinder such interactions.

Biological Activity

Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H14O3C_{12}H_{14}O_3 and a molecular weight of 206.24 g/mol. Its structure includes a bicyclic indene framework with methoxy and acetate functional groups, which may enhance its interaction with biological targets.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic activities. The presence of the methoxy group is believed to play a crucial role in these effects, potentially by modulating inflammatory pathways or pain receptors.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the indene structure followed by the introduction of methoxy and acetate groups. The exact synthetic pathway remains an area for further exploration to optimize yields and purity.

Case Study: Cytotoxic Activity

A related study examined various compounds for their cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Compounds structurally similar to this compound showed IC50 values ranging from 2.43 to 14.65 µM, indicating significant growth inhibition in these lines . Although direct data on the compound's cytotoxicity is lacking, its structural analogs suggest potential in this area.

Comparative Analysis

To better understand its potential applications, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 2-(7-methylindeno[1,2-b]furan)acetateC12H14O3C_{12}H_{14}O_3Furan ring; flavoring agentModerate antimicrobial
Ethyl 2-(7-methoxyindole)acetateC11H13O3C_{11}H_{13}O_3Methoxy group; potential bioactivityAnti-cancer properties
Methyl 2-(7-methoxyindole)acetateC12H13O3C_{12}H_{13}O_3Similar methoxy group; diverse pharmacologyAntimicrobial activity

Q & A

Q. What are the common synthetic routes for methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate?

Synthesis typically begins with indanone derivatives as precursors. Methoxylation is achieved via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions. Subsequent esterification involves coupling acetic acid derivatives (e.g., acetyl chloride) to the hydroxylated intermediate. Purification often employs column chromatography with mobile phases such as hexane/ethyl acetate/acetic acid (87.5:10.5:2) .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on 1H/13C NMR to verify substituent positions and integration ratios. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. experimental values within ±0.0001 Da). For example, HRMS data for analogous compounds show deviations <0.0002 Da .

Q. What are the key structural analogs of this compound, and how do they differ in reactivity?

Analogs include:

  • 7-Methoxy-1H-indene : Lacks the hydroxyl group, reducing hydrogen-bonding capacity.
  • 4-Hydroxy-2,3-dihydro-1H-indene : Missing the methoxy group, altering electron density and solubility. These differences impact reactivity in nucleophilic substitutions and biological target interactions .

Advanced Research Questions

Q. What crystallographic methods are suitable for determining its molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Data refinement with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) achieves R-factors <0.1. Orthorhombic systems (e.g., space group Pbca) with cell parameters a = 9.85 Å, b = 8.98 Å, c = 21.92 Å are typical for related indenyl acetates .

Q. How can non-classical hydrogen bonding in its crystal structure be analyzed?

Non-classical C–H⋯O interactions (2.5–3.0 Å) are identified via SCXRD. These interactions stabilize crystal packing into C(6) chains along specific axes. Software like WinGX or ORTEP-3 visualizes displacement ellipsoids and hydrogen-bonding networks .

Q. How can reaction conditions be optimized for high-yield synthesis?

  • Catalyst screening : Lithium hydroxide in THF/water improves ester hydrolysis efficiency (yields >80%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for methylation steps .
  • Purification : Gradient elution in column chromatography minimizes byproduct contamination .

Methodological Notes

  • Crystallography : Use SADABS for absorption corrections and full-matrix least-squares refinement to handle anisotropic displacement parameters .
  • Spectroscopy : Assign NMR peaks using DEPT-135 and HSQC to resolve overlapping signals in aromatic regions .
  • Computational modeling : Compare experimental HRMS with theoretical m/z values from tools like PubChem’s exact mass calculator to validate synthesis .

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